molecular formula C26H48Cl2NiP2 B3394882 Dichloronickel;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane CAS No. 96555-88-3

Dichloronickel;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane

Cat. No.: B3394882
CAS No.: 96555-88-3
M. Wt: 552.2 g/mol
InChI Key: LTAYICSZBCJAQV-UHFFFAOYSA-L
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Description

Dichloronickel;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane is a coordination complex with the chemical formula C26H48Cl2NiP2. This compound features a nickel center coordinated to two chloride ions and a dicyclohexylphosphino-ethane ligand. It is a versatile organometallic compound used in various scientific research applications, including catalysis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dichloronickel;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane typically involves the reaction of nickel chloride with dicyclohexylphosphinoethane in the presence of a suitable solvent, such as methanol or ethanol. The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the nickel center.

Industrial Production Methods: On an industrial scale, the production of this compound may involve larger reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Dichloronickel;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane can undergo various types of reactions, including:

  • Oxidation: The nickel center can be oxidized to form nickel(II) or nickel(IV) species.

  • Reduction: The compound can be reduced to form nickel(I) or nickel(0) species.

  • Substitution: Ligand exchange reactions can occur, where the chloride ions or the dicyclohexylphosphino-ethane ligand are replaced by other ligands.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents such as hydrogen peroxide or oxygen.

  • Reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution reactions can be facilitated by the presence of excess ligands or by using solvents that promote ligand exchange.

Major Products Formed:

  • Oxidation products: Nickel(II) or nickel(IV) complexes.

  • Reduction products: Nickel(I) or nickel(0) complexes.

  • Substitution products: Various nickel complexes with different ligands.

Scientific Research Applications

Dichloronickel;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane is widely used in scientific research due to its unique properties and versatility:

  • Catalysis: It serves as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation processes.

  • Material Science: The compound is used in the synthesis of advanced materials, such as nanoparticles and metal-organic frameworks (MOFs).

  • Biology and Medicine:

  • Industry: It is employed in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Dichloronickel;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane exerts its effects depends on the specific application. In catalysis, the nickel center acts as an electron-rich site that facilitates the formation and cleavage of chemical bonds. The dicyclohexylphosphino-ethane ligand provides stability and modulates the electronic properties of the nickel center, enhancing its catalytic activity.

Molecular Targets and Pathways Involved:

  • In catalytic reactions, the molecular targets are typically organic substrates that undergo bond formation or cleavage.

  • In biological applications, the compound may interact with biomolecules, such as enzymes or DNA, to exert its effects.

Comparison with Similar Compounds

  • Nickel bis(diphenylphosphino)ethane (Ni(dppe)Cl2)

  • Nickel bis(triphenylphosphino)ethane (Ni(tppe)Cl2)

  • Nickel bis(benzylphosphino)ethane (Ni(bppe)Cl2)

  • Nickel bis(2-dicyclohexylphosphino)ethane (Ni(dppp)Cl2)

Properties

IUPAC Name

dichloronickel;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H48P2.2ClH.Ni/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h23-26H,1-22H2;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAYICSZBCJAQV-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(CCP(C2CCCCC2)C3CCCCC3)C4CCCCC4.Cl[Ni]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H48Cl2NiP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dichloronickel;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane
Reactant of Route 2
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Dichloronickel;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane
Reactant of Route 3
Dichloronickel;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane
Reactant of Route 4
Dichloronickel;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane
Reactant of Route 5
Dichloronickel;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane
Reactant of Route 6
Dichloronickel;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane

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